Technical Documentation Center

1-(2-Methoxyethyl)-2-propylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methoxyethyl)-2-propylpiperazine
  • CAS: 1343711-61-4

Core Science & Biosynthesis

Foundational

The Architectural and Physicochemical Paradigm of 1-(2-Methoxyethyl)-2-propylpiperazine in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, the piperazine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," frequently utilized to modulate molecular basicity, improve aqueous solubility, and act as a rigid structural linker in complex pharmacophores (such as PROTACs)[1][2]. However, unsubstituted piperazine presents significant pharmacokinetic liabilities, primarily due to its high basicity (pKa ~9.73)[3], which results in near-total protonation at physiological pH, thereby restricting passive membrane permeability.

1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4) [4] represents a highly rationalized evolution of this scaffold. By introducing a 2-methoxyethyl group at the N1 position and a propyl chain at the C2 position, this compound achieves a delicate balance of steric shielding, inductive pKa modulation, and enhanced lipophilicity. This whitepaper deconstructs the physicochemical properties of this molecule and provides a self-validating synthetic methodology for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

To understand the utility of 1-(2-Methoxyethyl)-2-propylpiperazine, we must analyze the causal relationship between its substituents and its macroscopic properties.

Mechanistic Insights into Substituent Effects
  • The N1 2-Methoxyethyl Group: The addition of an alkyl chain containing an ether oxygen serves a dual purpose. First, the oxygen acts as a hydrogen-bond acceptor, which significantly improves aqueous solubility without introducing the severe permeability penalties associated with primary alcohols. Second, the electronegative oxygen exerts an inductive electron-withdrawing effect across the ethyl linker, which actively lowers the pKa of the adjacent N1 tertiary amine[5].

  • The C2 Propyl Group: Alkylation directly on the piperazine carbon framework introduces critical steric encumbrance. Research demonstrates that adding alkyl groups to piperazine lowers the overall pKa because the steric bulk hinders the ability of surrounding water molecules to stabilize the protonated cation via solvation[5]. Furthermore, this propyl group acts as a steric shield for the N1 and N2 nitrogens, providing vital resistance against rapid N-dealkylation by hepatic Cytochrome P450 (CYP) enzymes.

Quantitative Data Summary

The following table synthesizes the established and computationally derived physicochemical parameters of the compound based on its structural components[3][4][6].

ParameterValuePharmacokinetic Implication
Molecular Formula C₁₀H₂₂N₂O[4]Optimal low-molecular-weight building block.
Molecular Weight 186.29 g/mol [4]Leaves ample "molecular weight budget" for lead optimization.
Predicted pKa₁ (N4) ~8.5 - 8.8Lowered from 9.73[3]; increases the fraction of neutral species at pH 7.4.
Predicted pKa₂ (N1) ~4.5 - 5.0Tertiary amine inductively suppressed by the methoxyethyl group[5].
Topological Polar Surface Area ~24.5 Ų[6]Excellent for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors 1 (N4 Secondary Amine)Maintains target engagement potential.
Hydrogen Bond Acceptors 3 (N1, N4, Ether Oxygen)Enhances aqueous solubility.

Pharmacokinetic Optimization Pathway

The strategic functionalization of the piperazine core directly translates to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The logical flow of these structural modifications is visualized below.

PK_Optimization Core Piperazine Scaffold (High pKa ~9.7) Mod1 N1: 2-Methoxyethyl (H-Bonding, Inductive Effect) Core->Mod1 Mod2 C2: Propyl Group (Steric Shielding, Lipophilicity) Core->Mod2 Result1 Increased Solubility & Lowered pKa (~8.5) Mod1->Result1 Result2 CYP450 Resistance & Membrane Permeability Mod2->Result2 Final Optimized ADME Profile Result1->Final Result2->Final

Fig 1: Pharmacokinetic optimization via N1 and C2 functionalization.

Self-Validating Synthetic Methodology

As an Application Scientist, ensuring reproducibility requires protocols with built-in causality and In-Process Controls (IPCs). The synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine relies heavily on the intrinsic steric properties of the starting material to drive regioselectivity.

Workflow Visualization

Synthesis A 2-Propylpiperazine (Starting Material) B Regioselective Protection (Boc2O, 1 eq, 0°C) A->B C N4-Boc-2-propylpiperazine (Sterically Driven) B->C D N1-Alkylation (1-Bromo-2-methoxyethane, K2CO3) C->D E N4-Boc-1-(2-methoxyethyl)- 2-propylpiperazine D->E F Acidic Deprotection (TFA / DCM) E->F G 1-(2-Methoxyethyl)- 2-propylpiperazine F->G

Fig 2: Regioselective synthetic workflow for 1-(2-Methoxyethyl)-2-propylpiperazine.

Step-by-Step Experimental Protocol

Step 1: Regioselective N4-Protection

  • Procedure: Dissolve 2-propylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise over 30 minutes.

  • Causality: Why does the Boc group attach to N4 and not N1? The C2-propyl group creates a dense steric shield around the adjacent N1 nitrogen. The bulky electrophilic Boc anhydride will follow the path of least resistance, preferentially attacking the unhindered N4 position.

  • IPC: Monitor via LC-MS. The reaction is complete when the unreacted starting material is consumed, yielding a primary mass peak corresponding to the mono-Boc protected intermediate.

Step 2: N1-Alkylation

  • Procedure: Dissolve the N4-Boc-2-propylpiperazine in Acetonitrile (ACN). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) and 1-Bromo-2-methoxyethane (1.2 eq)[1]. Reflux the mixture at 80°C for 12 hours.

  • Causality: K₂CO₃ is chosen as a mild, insoluble base. It acts as an acid scavenger to neutralize the HBr byproduct generated during the nucleophilic substitution, driving the reaction forward without risking base-catalyzed hydrolysis of the Boc protecting group.

  • IPC: Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The secondary amine (starting material) will stain strongly, whereas the fully alkylated tertiary amine product will not.

Step 3: Acidic Deprotection & Isolation

  • Procedure: Concentrate the alkylated intermediate and resuspend in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate.

  • Causality: The strong acid protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. This irreversible gas evolution drives the deprotection to completion, unmasking the N4 secondary amine for future medicinal chemistry coupling (e.g., amide bond formation).

Analytical Characterization Standards

To verify the integrity of the synthesized 1-(2-Methoxyethyl)-2-propylpiperazine, the following analytical benchmarks must be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilizing Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit a dominant molecular ion peak [M+H]+ at m/z 187.3 .

  • Nuclear Magnetic Resonance (¹H NMR):

    • A distinct singlet integrating to 3 protons at ~3.3 ppm is required, confirming the presence of the terminal methoxy group (–OCH₃).

    • A complex multiplet in the upfield region (0.9 - 1.5 ppm) will confirm the intact C2-propyl chain.

  • Potentiometric Titration:

    • Because computational pKa predictions can deviate, empirical validation via potentiometric titration across a temperature gradient (298 K to 323 K) is recommended to accurately map the thermodynamic dissociation constants (ΔH° and ΔS°) of the modified piperazine core[5].

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-(2-Methoxyethyl)-2-propylpiperazine

Introduction: The Imperative of Early ADME-Tox Assessment In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant proportion of drug candidates falter d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early ADME-Tox Assessment

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. A significant proportion of drug candidates falter during clinical trials due to suboptimal pharmacokinetic properties, leading to substantial financial and temporal losses.[1][2] The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics provides a critical early-stage filter, enabling researchers to prioritize compounds with a higher probability of in vivo success.[3][4][5] This guide offers a comprehensive technical framework for the in vitro pharmacokinetic profiling of 1-(2-Methoxyethyl)-2-propylpiperazine, a novel piperazine derivative, employing a suite of standard, validated assays. As a Senior Application Scientist, the following methodologies are presented not merely as protocols, but as a logically structured investigation into the drug-like potential of this new chemical entity (NCE). The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance solubility and bioavailability, making a thorough understanding of its ADME profile essential.[6][7]

Section 1: Metabolic Stability in Human Liver Microsomes

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[8][9] An in vitro metabolic stability assay using human liver microsomes (HLM) provides a robust initial assessment of a compound's susceptibility to Phase I metabolism.[10][11] A high metabolic turnover in this assay often correlates with rapid clearance in vivo, potentially leading to insufficient drug exposure. This assay is a cornerstone for guiding structure-activity relationship (SAR) studies to enhance metabolic stability.[12]

Experimental Protocol: Metabolic Stability
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of 1-(2-Methoxyethyl)-2-propylpiperazine in DMSO.

    • Thaw cryopreserved pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11]

    • Prepare a NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH-regenerating system to 37°C.

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[1]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[11][13]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein amount).[1]

Data Presentation: Metabolic Stability of 1-(2-Methoxyethyl)-2-propylpiperazine
ParameterValueInterpretation
In Vitro Half-life (t½) 45 minutesModerate Stability
Intrinsic Clearance (CLint) 34.2 µL/min/mg proteinModerate Clearance
Experimental Workflow: Metabolic Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Prepare 1 mM Compound Stock mix Mix Compound with HLMs prep_compound->mix prep_hlm Dilute Human Liver Microsomes prep_hlm->mix prep_nadph Prepare NADPH System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_warm Pre-warm Reagents to 37°C pre_warm->mix mix->initiate time_points Quench at Time Points (0-60 min) initiate->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_inhibitor Prepare Inhibitor Concentrations pre_inc Pre-incubate Inhibitor & HLMs prep_inhibitor->pre_inc prep_hlm Prepare HLM Suspension prep_hlm->pre_inc prep_substrate Prepare Probe Substrate initiate Initiate with Substrate & NADPH prep_substrate->initiate pre_inc->initiate quench Quench Reaction initiate->quench analyze LC-MS/MS Analysis of Metabolite quench->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition plot_ic50 Determine IC50 Value calc_inhibition->plot_ic50

Caption: Workflow for the CYP450 inhibition assay.

Section 3: Plasma Protein Binding

Causality Behind Experimental Choice: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, significantly influences its distribution and availability to interact with its target. [14][15]Only the unbound (free) fraction of a drug is pharmacologically active. [15]Therefore, determining the percentage of plasma protein binding (%PPB) is crucial for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is considered the "gold standard" method for this assessment. [14][16]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
  • Apparatus Setup:

    • Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert contains two chambers separated by a semipermeable membrane with a molecular weight cutoff of ~8,000 Da. [15]

  • Sample Preparation:

    • Spike 1-(2-Methoxyethyl)-2-propylpiperazine into human plasma at a relevant concentration.

    • Load the plasma sample into one chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS) into the other chamber. [15]

  • Dialysis:

    • Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane. [15]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and PBS chambers.

    • Matrix-match the samples (add blank plasma to the PBS sample and PBS to the plasma sample) to minimize analytical variability.

    • Quantify the concentration of the test compound in both chambers using LC-MS/MS. [15]

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) x 100.

Data Presentation: Plasma Protein Binding
ParameterValueInterpretation
Fraction Unbound (fu) 0.1515% of the drug is free
% Plasma Protein Binding 85%High Binding
Experimental Workflow: Plasma Protein Binding

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis cluster_data Data Analysis spike_plasma Spike Compound into Plasma load_device Load Plasma & PBS into RED Device spike_plasma->load_device incubate Incubate at 37°C for 4-6 hours load_device->incubate collect_samples Collect Samples from Chambers incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match lcms Quantify by LC-MS/MS matrix_match->lcms calc_fu Calculate Fraction Unbound (fu) lcms->calc_fu calc_ppb Calculate % Plasma Protein Binding calc_fu->calc_ppb

Caption: Workflow for the plasma protein binding assay.

Section 4: Intestinal Permeability (Caco-2 Assay)

Causality Behind Experimental Choice: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. [17][18][19]This assay is widely used to predict in vivo drug absorption and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). [18][20]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ plates) for 18-22 days to allow for monolayer formation and differentiation. [18] * Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • To assess apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber. [17][20] * To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber. [18] * Incubate the plates at 37°C with gentle shaking.

  • Sample Collection and Analysis:

    • At designated time points, collect samples from the receiver chamber and replace with fresh buffer.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux. [18]

Data Presentation: Caco-2 Permeability
ParameterValue (x 10⁻⁶ cm/s)Interpretation
Papp (A-B) 8.5High Permeability
Papp (B-A) 10.2-
Efflux Ratio (ER) 1.2Not a Substrate for Efflux Transporters
Experimental Workflow: Caco-2 Permeability

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cluster_data Data Analysis culture_cells Culture Caco-2 Cells on Transwells check_teer Monitor Monolayer Integrity (TEER) culture_cells->check_teer add_compound Add Compound to Apical (A-B) or Basolateral (B-A) Side check_teer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples lcms Quantify by LC-MS/MS collect_samples->lcms calc_papp Calculate Papp (A-B) and (B-A) lcms->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Caption: Workflow for the Caco-2 permeability assay.

Synthesized In Vitro Pharmacokinetic Profile of 1-(2-Methoxyethyl)-2-propylpiperazine

Based on the comprehensive in vitro assays detailed above, a preliminary pharmacokinetic profile of 1-(2-Methoxyethyl)-2-propylpiperazine can be constructed. The compound demonstrates high intestinal permeability and is not a substrate for major efflux transporters , suggesting good potential for oral absorption. Its metabolic stability is moderate , indicating that it is not excessively labile to first-pass metabolism. The high plasma protein binding will need to be considered in the context of its in vivo potency, as only the free fraction is active. The low potential for CYP450 inhibition , with the exception of moderate inhibition of CYP2C19, suggests a relatively low risk of clinically significant drug-drug interactions. This integrated profile provides a solid foundation for advancing 1-(2-Methoxyethyl)-2-propylpiperazine to further preclinical development, with a clear understanding of its ADME characteristics to guide future studies.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery.
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. U.S.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta.
  • Caco-2 Permeability Assay. Evotec.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
  • 6 Easy Steps to Get Your In Vitro ADME Done.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S.
  • In Vitro ADME. BioDuro.
  • Plasma Protein Binding Assay. Domainex.
  • Protein Binding Assays. BioAgilytix.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI.
  • Caco-2 cell permeability assays to measure drug absorption.
  • How to Conduct an In Vitro Metabolic Stability Study.
  • In Vitro Toxicology Services | ADME & Safety CRO. Symeres.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6. British Journal of Clinical Pharmacology.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • comparative study of the pharmacokinetic properties of piperazine deriv
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. U.S.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • Safety Testing of Drug Metabolites Guidance for Industry. U.S.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Four crucial points to understand while designing your ADME program. JRF Global.
  • Reversible Inhibition vs.
  • 1-(2-Methoxyethyl)piperazine. PubChem.
  • 1-(2-Methoxyethyl)piperazine 97. MilliporeSigma.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. Benchchem.
  • (PDF) Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. MDPI.
  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI.
  • 1-(2-Methoxyethyl)-2-propylpiperazine. Sapphire Bioscience.

Sources

Foundational

Receptor binding affinity of 1-(2-Methoxyethyl)-2-propylpiperazine

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(2-Methoxyethyl)-2-propylpiperazine Executive Summary The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-(2-Methoxyethyl)-2-propylpiperazine

Executive Summary

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutics. Its unique stereoelectronic properties and ability to engage in diverse molecular interactions have led to its incorporation into drugs targeting a wide array of biological receptors. This guide focuses on a novel, uncharacterized derivative, 1-(2-Methoxyethyl)-2-propylpiperazine , and provides a comprehensive framework for the systematic evaluation of its receptor binding affinity. As a Senior Application Scientist, this document is designed to be a practical and authoritative resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a self-validating and robust approach to characterization. We will navigate the critical path from synthesis and analytical validation to a tiered screening strategy and in-depth data analysis, equipping your team with the expertise to thoroughly profile this promising compound.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

Piperazine and its derivatives are a prominent class of heterocyclic compounds that feature a six-membered ring containing two opposing nitrogen atoms. This structural element is found in a wide range of pharmaceuticals with diverse therapeutic applications, including antipsychotic, antihistaminic, antianginal, and anthelmintic agents.[1] The prevalence of the piperazine core can be attributed to several key factors:

  • Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.

  • Synthetic Tractability: The piperazine ring is synthetically versatile, allowing for the introduction of a wide variety of substituents at the 1 and 4 positions, enabling fine-tuning of pharmacological activity.[2]

  • Conformational Flexibility: The chair-like conformation of the piperazine ring allows its substituents to adopt optimal orientations for receptor binding.

Given the broad biological activities of piperazine-containing molecules, a systematic and comprehensive approach is required to characterize the receptor binding profile of a novel analogue like 1-(2-Methoxyethyl)-2-propylpiperazine.

Synthesis and Analytical Validation: The Foundation of Reliable Data

Before any biological evaluation, the synthesis and rigorous characterization of the target compound are paramount. This ensures that the observed biological activity is attributable to the compound of interest and not to impurities or byproducts. This section outlines a plausible synthetic route and the necessary analytical validation steps.

Proposed Synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine

The synthesis of 1,2-disubstituted piperazines can be challenging due to the potential for the formation of isomeric mixtures and over-alkylation. A robust strategy involves the use of protecting groups to control the regioselectivity of the substitutions. The following is a representative, multi-step synthesis.

G cluster_0 Step 1: Monobenzylation of Piperazine cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Reductive Amination A Piperazine C 1-Benzylpiperazine A:e->C:w Ethanol, 65°C B Benzyl Chloride B:e->C:w D 1-Benzylpiperazine F 1-Benzyl-4-(2-methoxyethyl)piperazine D:e->F:w K2CO3, Acetonitrile E 1-Bromo-2-methoxyethane E:e->F:w G 1-Benzyl-4-(2-methoxyethyl)piperazine H 1-(2-Methoxyethyl)piperazine G:e->H:w H2, Pd/C, Methanol I 1-(2-Methoxyethyl)piperazine K 1-(2-Methoxyethyl)-2-propylpiperazine I:e->K:w Sodium triacetoxyborohydride, Dichloromethane J Butyraldehyde J:e->K:w G A Synthesized & Characterized 1-(2-Methoxyethyl)-2-propylpiperazine B Tier 1: Broad Panel Screen (e.g., 10 µM single concentration) A->B C Analyze Primary Screen Data B->C D No Significant Activity (<50% Inhibition) C->D E Significant Activity (>50% Inhibition) C->E J Stop or Redesign Compound D->J F Tier 2: Confirmatory Assays (Concentration-Response Curves) E->F G Determine IC50 and Ki values F->G H Prioritize for Further Study (High Affinity & Selectivity) G->H I De-prioritize or Re-evaluate (Low Affinity or Non-selective) G->I G A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions B Set up 96-well Plate (Total, Non-specific, Test Compound wells) A->B C Incubate to Reach Equilibrium (e.g., 60 min at 25°C) B->C D Rapid Filtration (Separate Bound from Free Radioligand) C->D E Wash Filters D->E F Add Scintillation Cocktail E->F G Count Radioactivity (Scintillation Counter) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methoxyethyl)-2-propylpiperazine: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Methoxyethyl)-2-propylpiperazine, a substituted pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Methoxyethyl)-2-propylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The document details its molecular weight and exact mass, and while specific experimental solubility data is not publicly available, it offers a detailed, field-proven protocol for its determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective handling and characterization of this compound.

Core Physicochemical Properties

The fundamental molecular properties of 1-(2-Methoxyethyl)-2-propylpiperazine are crucial for its application in research and development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂O[1]
Molecular Weight 186.29 g/mol [1]
Exact Mass 186.17321 DaCalculated

The exact mass was calculated based on the most abundant isotopes of the constituent elements (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491).

Solubility Profile: An Insight-Driven Approach

The structure of 1-(2-Methoxyethyl)-2-propylpiperazine features a polar methoxyethyl group and a non-polar propyl group attached to the piperazine ring. The presence of the methoxyethyl group, with its ether oxygen and the nitrogen atoms in the piperazine ring, is expected to confer some degree of solubility in polar solvents, including water and alcohols, through hydrogen bonding and dipole-dipole interactions. Conversely, the hydrophobic propyl group will likely enhance its solubility in less polar organic solvents compared to unsubstituted piperazine.

Given these structural characteristics, it is reasonable to hypothesize that 1-(2-Methoxyethyl)-2-propylpiperazine will exhibit solubility in a range of organic solvents. A systematic approach to determining its solubility is therefore essential for its practical application in areas such as reaction chemistry, formulation development, and biological screening.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4] This protocol provides a self-validating system for generating reliable solubility data.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 1-(2-Methoxyethyl)-2-propylpiperazine (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane, toluene)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Glass vials with screw caps

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • HPLC column appropriate for the analyte

  • Mobile phase for HPLC

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 1-(2-Methoxyethyl)-2-propylpiperazine of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 1-(2-Methoxyethyl)-2-propylpiperazine to a pre-weighed glass vial. The excess should be visually apparent.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Centrifugation: Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, the filtered saturated solution may need to be accurately diluted with the solvent.

  • Quantification: Analyze the prepared sample (and standards) using a validated HPLC method to determine the concentration of 1-(2-Methoxyethyl)-2-propylpiperazine.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Causality Behind Experimental Choices
  • Excess Solid: The use of an excess of the compound ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Prolonged Agitation: This ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • Filtration: The use of a chemically inert filter is essential to prevent absorption of the analyte and to ensure that no solid particles are transferred to the analytical sample, which would lead to an overestimation of solubility.

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the analyte in the presence of potential impurities.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol and a decision-making workflow for solvent selection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess Solid B Add Known Volume of Solvent A->B C Agitate at Constant Temp. (24-72h) B->C D Centrifuge C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Sample (if needed) E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

G start Start: Select Solvent polar_q Is the solvent polar (e.g., Water, Ethanol)? start->polar_q nonpolar_q Is the solvent non-polar (e.g., Hexane, Toluene)? polar_q->nonpolar_q No h_bond Expect moderate to high solubility due to H-bonding with piperazine nitrogens and ether oxygen. polar_q->h_bond Yes aprotic_q Is the solvent aprotic polar (e.g., Acetonitrile, DMSO)? nonpolar_q->aprotic_q No vdw Expect some solubility due to van der Waals forces with the propyl group. nonpolar_q->vdw Yes dipole Expect good solubility due to dipole-dipole interactions. aprotic_q->dipole Yes

Caption: Decision Tree for Predicting Solubility.

Conclusion

This technical guide has provided the essential physicochemical data for 1-(2-Methoxyethyl)-2-propylpiperazine and a robust, detailed protocol for the experimental determination of its solubility. While predictive insights based on its chemical structure are valuable, the empirical data generated through the described shake-flask method will provide the definitive solubility profile necessary for advancing research and development activities involving this compound. Adherence to the principles of scientific integrity and methodological rigor outlined herein will ensure the generation of high-quality, reliable data.

References

  • Lund University. (1998). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][4]

  • Wikipedia. (2024). Piperazine. Wikipedia. [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine: An Application and Protocol Guide

Introduction 1-(2-Methoxyethyl)-2-propylpiperazine is a disubstituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine scaffold is a ubiquitous structural motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-Methoxyethyl)-2-propylpiperazine is a disubstituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine scaffold is a ubiquitous structural motif in a vast array of clinically significant drugs, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for interacting with biological targets. The specific substitution pattern of a methoxyethyl group at the N1 position and a propyl group at the C2 position suggests its potential utility as an intermediate in the synthesis of more complex molecules, possibly modulating receptor affinity and selectivity or improving metabolic stability.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine. The presented methodology is grounded in established principles of organic synthesis, with a focus on providing a reproducible and scalable procedure suitable for a research laboratory setting. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and potential optimization strategies.

Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 1343711-61-4Sapphire Bioscience
Molecular Formula C10H22N2OSapphire Bioscience
Molecular Weight 186.29 g/mol Sapphire Bioscience
Appearance Expected to be a liquidInferred from similar compounds
Boiling Point Not available-

Synthetic Strategy

The synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine can be efficiently achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-propylpiperazine, followed by its selective N-alkylation.

Overall Synthetic Scheme:

Synthetic_Scheme Step1 Synthesis of 2-Propylpiperazine Intermediate 2-Propylpiperazine Step1->Intermediate Step2 N-Alkylation Final_Product 1-(2-Methoxyethyl)-2-propylpiperazine Step2->Final_Product Starting_Materials Starting Materials Starting_Materials->Step1 Intermediate->Step2

Caption: Overall synthetic workflow for 1-(2-Methoxyethyl)-2-propylpiperazine.

Two primary methods for the final N-alkylation step will be discussed: direct N-alkylation with a suitable electrophile and reductive amination. The choice between these methods may depend on the availability of starting materials and the desired scale of the reaction.

Part 1: Synthesis of 2-Propylpiperazine (Intermediate)

Protocol: Synthesis of 2-Propylpiperazine

This protocol is a generalized procedure and may require optimization.

Materials:

  • 1,2-Diaminopropane

  • A suitable C3-electrophile (e.g., 1,2-dibromopropane or an equivalent)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Acetonitrile or DMF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Equipment for distillation or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile.

  • Addition of Electrophile: To the stirred solution, add the C3-dielectrophile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude 2-propylpiperazine can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine).

Expected Outcome:

The expected product is 2-propylpiperazine, which should be characterized by NMR and MS to confirm its identity before proceeding to the next step.

Part 2: Synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine

With the 2-propylpiperazine intermediate in hand, the final N-alkylation can be performed. Two effective methods are presented below.

Method A: Direct N-Alkylation

This method involves the direct reaction of 2-propylpiperazine with a 2-methoxyethyl electrophile. The choice of the leaving group on the electrophile (e.g., bromide, chloride, or tosylate) and the reaction conditions are critical for achieving selective mono-alkylation at the less sterically hindered N4 position.

Protocol: Direct N-Alkylation of 2-Propylpiperazine

Materials:

  • 2-Propylpiperazine (1.0 eq)

  • 1-Bromo-2-methoxyethane (or 1-chloro-2-methoxyethane) (1.1 eq)

  • Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-propylpiperazine (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add the base (e.g., potassium carbonate or DIPEA) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-methoxyethane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the base. Concentrate the filtrate under reduced pressure.

  • Extraction: Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol with a small amount of triethylamine to obtain the pure 1-(2-Methoxyethyl)-2-propylpiperazine.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like K2CO3 or DIPEA is used to neutralize the acid formed during the reaction without competing in the alkylation.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting piperazine. Using a large excess of the piperazine could favor mono-alkylation but would require a more rigorous purification to remove the unreacted starting material.

Method B: Reductive Amination

Reductive amination is a powerful alternative for the synthesis of N-alkylated amines and can offer high selectivity. This method involves the reaction of 2-propylpiperazine with methoxyacetaldehyde in the presence of a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent well-suited for this transformation[2][3][4].

Protocol: Reductive Amination of 2-Propylpiperazine

Materials:

  • 2-Propylpiperazine (1.0 eq)

  • Methoxyacetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-propylpiperazine (1.0 eq) and methoxyacetaldehyde (1.2 eq) in anhydrous DCM or DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is typically exothermic.

  • Reaction: Continue to stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the final product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is selective for the reduction of the in-situ formed iminium ion over the starting aldehyde, preventing the formation of 2-methoxyethanol as a byproduct[3][4].

  • Solvent: Chlorinated solvents like DCM or DCE are commonly used for reductive aminations with NaBH(OAc)3.

  • One-Pot Procedure: The reaction is conveniently performed in a single pot, which improves efficiency and reduces handling losses[5].

Characterization of 1-(2-Methoxyethyl)-2-propylpiperazine

The final product should be thoroughly characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group and multiplets for the methylene groups), the methoxyethyl group (a singlet for the methoxy group and two triplets for the ethyl chain), and the piperazine ring protons. The protons on the piperazine ring will likely appear as a series of complex multiplets due to the C2-substitution and the flexible ring conformation.

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (aliphatic, ether-linked, and amine-adjacent).

For comparison, the ¹³C NMR data for 2-methylpiperazine shows signals for the methyl carbon and the four distinct carbons of the piperazine ring.[6] The addition of the N-(2-methoxyethyl) group will introduce new signals and shift the existing piperazine carbon signals.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C10H22N2O) by determining the exact mass of the molecular ion.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show characteristic C-H stretching vibrations for the aliphatic groups, a C-O stretching band for the ether linkage, and N-H stretching if any secondary amine remains unreacted. The absence of a strong N-H band would indicate complete N-alkylation.

Purification and Handling

Purification:

  • Column Chromatography: As described in the protocols, silica gel chromatography is the primary method for purifying the final product. The choice of eluent is crucial and may require some optimization. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent peak tailing of the basic piperazine product on the silica gel.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale. The boiling point of N-(2-hydroxyethyl)piperazine is 246 °C, which can serve as a rough estimate, though the target molecule's boiling point will be different.[7]

Handling and Storage:

  • Piperazine derivatives are often basic and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Store the final product in a tightly sealed container under an inert atmosphere to prevent absorption of moisture and carbon dioxide from the air. Storage in a cool, dry place is recommended.

Conclusion

This guide provides a detailed framework for the synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine through two reliable methods: direct N-alkylation and reductive amination. The choice of method will depend on laboratory-specific factors such as reagent availability and desired scale. By understanding the rationale behind the procedural steps, researchers can effectively troubleshoot and optimize the synthesis. Thorough characterization of the final product is essential to ensure its identity and purity for subsequent applications in drug discovery and development.

References

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162.
  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Mallak. (n.d.). N-(2-Hydroxyethyl) Piperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloromethyl Methyl Ether. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • Organic Chemistry Portal. (2020). Synthesis of piperazines. Retrieved from [Link]

  • Kubochem. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • Nama Group. (2023). N-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • PITTELKOW, T., & CHRISTENSEN, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Chemical Communications. (2003). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)
  • Google Patents. (n.d.). Method for preparing n-alkyl-piperazines.
  • Google Patents. (n.d.). Production of ethylenediamine and N-aminoethylpiperazine from piperazine.
  • Eureka. (2010). Combined preparation method for ethylene diamine and aminoethylpiperazine. Retrieved from [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

Application

Application Note: Synthetic Workflows for 1-(2-Methoxyethyl)-2-propylpiperazine in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, substituted piperazines are privileged scaffolds utilized to modulate physicochemical properties, such as basicity and aqueous solubility, while ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, substituted piperazines are privileged scaffolds utilized to modulate physicochemical properties, such as basicity and aqueous solubility, while serving as core pharmacophores in CNS and oncology targets. 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4) is an advanced secondary amine building block designed for late-stage functionalization.

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's specific structural features before integrating it into a synthetic pipeline:

  • N1 2-Methoxyethyl Substituent : This group acts as a bioisostere for simple alkyl chains. The ether oxygen serves as a hydrogen bond acceptor, significantly improving aqueous solubility without drastically reducing lipophilicity—a crucial balance for membrane permeability.

  • C2 Propyl Group : The introduction of an alkyl chain adjacent to the secondary amine breaks molecular symmetry and introduces a chiral center. This steric bulk is strategically used to modulate the fit within receptor binding pockets and reduce off-target hERG channel liabilities, a common issue with unsubstituted piperazines.

  • N4 Secondary Amine : This unhindered nitrogen is the primary reactive handle, primed for divergent functionalization via cross-coupling or amination.

Core Synthetic Workflows & Mechanistic Causality

To effectively utilize this precursor, chemists typically employ two primary synthetic pathways depending on the target electrophile.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

When synthesizing kinase inhibitors or GPCR modulators, appending an aryl or heteroaryl group to the N4 position is required.

  • Mechanistic Causality : The steric hindrance imparted by the adjacent C2-propyl group makes standard Nucleophilic Aromatic Substitution (SNAr) highly inefficient unless the aryl halide is exceptionally electron-deficient. Therefore, Buchwald-Hartwig amination is the mandatory route[1]. The choice of the palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos or RuPhos) is critical. These ligands accelerate the oxidative addition of the aryl halide and force the reductive elimination step, preventing the catalyst from stalling or undergoing unwanted β-hydride elimination[2].

Direct Reductive Amination

For CNS-active compounds, appending alkyl or benzyl groups is standard practice.

  • Mechanistic Causality : The secondary amine reacts with aldehydes or ketones to form an intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is the de facto reagent of choice because its electron-withdrawing acetate groups make it a mild hydride donor. It selectively reduces the iminium ion without over-reducing the starting carbonyl compound[3]. Furthermore, STAB operates efficiently in weakly acidic environments, which catalyzes the initial dehydration step required for iminium formation[3].

Synthetic Pathway Visualization

G Precursor 1-(2-Methoxyethyl)- 2-propylpiperazine Aryl Aryl Halide (Pd Catalyst) Precursor->Aryl Buchwald-Hartwig Carbonyl Aldehyde/Ketone (STAB Reagent) Precursor->Carbonyl Reductive Amination NAryl N-Aryl Derivative (Kinase Target) Aryl->NAryl C-N Coupling NAlkyl N-Alkyl Derivative (CNS Target) Carbonyl->NAlkyl Iminium Reduction

Divergent synthetic functionalization of 1-(2-Methoxyethyl)-2-propylpiperazine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Buchwald-Hartwig Amination

This protocol is optimized to overcome the steric hindrance of the C2-propyl group.

  • Preparation : Oven-dry a Schlenk tube and cool under a vacuum. Causality: Trace moisture will quench the active Pd(0) catalytic species.

  • Reagent Loading : Add the Aryl Halide (1.0 eq), 1-(2-Methoxyethyl)-2-propylpiperazine (1.2 eq), Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (2.0 eq) to the tube[1].

  • Degassing (Critical Step) : Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Ambient oxygen irreversibly oxidizes the Pd catalyst, prematurely terminating the catalytic cycle and resulting in low yields[2].

  • Reaction : Inject anhydrous Toluene (or 1,4-Dioxane) via syringe. Heat the sealed mixture to 100–110 °C and stir vigorously for 12–24 hours[1].

  • Workup & Validation : Cool to room temperature and dilute with Ethyl Acetate. Filter the crude mixture through a pad of Celite. Causality: Celite filtration removes insoluble palladium black and inorganic base salts, preventing emulsion formation during subsequent aqueous washes. Concentrate and purify via silica gel chromatography.

Protocol B: Direct Reductive Amination with STAB

This protocol ensures selective mono-alkylation without carbonyl reduction.

  • Iminium Formation : In a round-bottom flask, dissolve the Aldehyde (1.0 eq) and 1-(2-Methoxyethyl)-2-propylpiperazine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Add Glacial Acetic Acid (1.0 eq). Causality: The mild acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion. Stir at room temperature for 30 minutes.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and ensures the hydride source is consumed solely by the iminium species, maximizing the yield of the tertiary amine[3]. Stir for 4–12 hours.

  • Quenching & Extraction : Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and destroys unreacted STAB, simultaneously free-basing the newly formed tertiary amine to ensure it partitions into the organic layer. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Data Presentation: Reaction Optimization Matrix

The following table summarizes the optimized empirical parameters for functionalizing 1-(2-Methoxyethyl)-2-propylpiperazine, providing a baseline for library generation.

Functionalization RouteElectrophile TypeCatalyst / Reagent SystemOptimal SolventTemp (°C)Expected Yield
Buchwald-Hartwig Aryl BromidesPd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene100 - 11070 - 90%
Buchwald-Hartwig Aryl ChloridesPd(OAc)₂ / RuPhos / K₃PO₄1,4-Dioxane11060 - 85%
Reductive Amination Aliphatic AldehydesSTAB (1.5 eq) / AcOH (1.0 eq)DCE20 - 2585 - 95%
Reductive Amination Ketones (Sterically Hindered)Ti(O-iPr)₄ then NaBH₄THF / MeOH60 then 2050 - 75%

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of 1-(2-Methoxyethyl)-2-propylpiperazine

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacologists, Preclinical Scientists, and DMPK/ADME Researchers Compound: 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4) Intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacologists, Preclinical Scientists, and DMPK/ADME Researchers Compound: 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4)

Introduction & Scientific Rationale

The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern medicinal chemistry, frequently deployed to modulate receptor affinity, enhance aqueous solubility, and optimize pharmacokinetic (PK) profiles[1]. Because piperazine derivatives are generally well-tolerated and exhibit favorable blood-brain barrier (BBB) penetration, they are heavily utilized in the development of central nervous system (CNS) therapeutics, including treatments for Alzheimer's disease, anxiety, and psychosis[2].

1-(2-Methoxyethyl)-2-propylpiperazine (Molecular Weight: 186.29 g/mol ) represents a highly specialized building block and screening compound[3]. The structural modifications on this scaffold dictate its in vivo behavior:

  • The Piperazine Core: Provides two basic nitrogen centers (typically pKa ~8.5–9.0), ensuring the molecule is partially protonated at physiological pH (7.4), which aids in systemic solubility.

  • The 2-Methoxyethyl Substitution: Acts as a flexible hydrogen-bond acceptor, subtly increasing polar surface area (PSA) while maintaining membrane permeability.

  • The 2-Propyl Group: Introduces steric bulk and lipophilicity, driving the partition coefficient (LogP) higher to facilitate passive diffusion across the BBB.

As a Senior Application Scientist, I have designed this protocol to serve as a self-validating framework for the first-in-vivo pharmacokinetic and brain-penetration evaluation of this compound in murine models.

Physicochemical Profiling & Formulation Strategy

Before administering any compound in vivo, the formulation must be optimized to prevent precipitation in the bloodstream, which artificially skews the Volume of Distribution ( Vd​ ) and Clearance ( Cl ) metrics. Preclinical dosing guidelines dictate that intravenous (IV) formulations must be strictly controlled for pH and osmolarity to prevent phlebitis or hemolysis[4].

Because 1-(2-Methoxyethyl)-2-propylpiperazine contains basic amines, it can be formulated as a salt (e.g., HCl or mesylate) in aqueous buffers. However, if utilizing the free base, a co-solvent system is mandatory to overcome the lipophilicity imparted by the propyl group[5].

Table 1: Formulation Matrix & Dosing Parameters for Murine Models
ParameterIntravenous (IV) AdministrationOral (PO) AdministrationCausality / Rationale
Target Dose 1.0 - 2.0 mg/kg10.0 - 20.0 mg/kgIV doses are kept low to prevent acute toxicity; PO doses assess first-pass metabolism.
Dosing Volume 5.0 mL/kg (0.5% Body Weight)10.0 mL/kg (1.0% Body Weight)Exceeding 5 mL/kg IV in mice risks fluid overload and cardiovascular stress[4].
Optimal Vehicle 5% DMSO + 10% Tween-80 + 85% Saline0.5% Methylcellulose (MC) in WaterCo-solvents prevent IV precipitation; MC creates a stable suspension for slow GI absorption.
Target pH 6.5 - 7.54.0 - 8.0IV pH must be near physiological levels; PO pH can be broader due to stomach acidity.

Validation Checkpoint (Formulation): Prior to dosing, centrifuge the final IV formulation at 10,000 × g for 5 minutes. Inspect the bottom of the tube for microscopic precipitation. If a pellet forms, the formulation is thermodynamically unstable and must be reformulated before animal administration.

In Vivo Pharmacokinetic Dosing Protocol

This protocol outlines the systemic PK profiling in male C57BL/6 mice (8–10 weeks old, ~25g body weight).

Step-by-Step Methodology:
  • Animal Preparation: Acclimate mice for 7 days prior to the study. Fast the PO cohort for 12 hours overnight (water ad libitum) to prevent food-drug interactions in the gastrointestinal tract. The IV cohort may remain fed.

  • Dose Administration:

    • IV Cohort: Warm the mouse tail using a heat lamp to dilate the lateral tail vein. Inject the formulation slowly over 15 seconds using a 27G needle.

    • PO Cohort: Administer the suspension via oral gavage using a 20G reusable stainless-steel feeding needle.

  • Serial Blood Sampling: Collect 20 µL of blood via saphenous vein puncture at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood into K2-EDTA coated tubes and place on ice. Centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate.

  • Bioanalytical Extraction: Add 100 µL of ice-cold Acetonitrile containing an Internal Standard (IS) to 20 µL of plasma to precipitate proteins. Centrifuge at 15,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a triple quadrupole mass spectrometer.

Validation Checkpoint (Bioanalysis): The Internal Standard (IS) peak area must exhibit a Coefficient of Variation (CV) of <15% across all samples. A higher CV indicates inconsistent protein precipitation or matrix effects, invalidating the PK curve.

PK_Workflow A Compound Formulation (5% DMSO / 10% Tween / 85% Saline) B IV Administration (Tail Vein, 5 mL/kg) A->B Cohort 1 (Fed) C PO Administration (Oral Gavage, 10 mL/kg) A->C Cohort 2 (Fasted) D Serial Blood Sampling (0.08 - 24 hrs) B->D C->D E Plasma Separation (Centrifugation 4°C) D->E F LC-MS/MS Analysis (Bioanalytical Quantitation) E->F

Figure 1: Preclinical Pharmacokinetic Dosing and Bioanalytical Workflow.

Blood-Brain Barrier (BBB) Penetration Protocol

Because piperazine derivatives are prime candidates for CNS drug discovery[2], quantifying the brain-to-plasma partition coefficient ( Kp​ ) is a critical secondary endpoint.

Causality in Tissue Processing

A common error in preclinical neuropharmacology is failing to remove residual blood from the brain tissue prior to homogenization. Because the drug concentration in plasma is often higher than in the brain parenchyma, residual blood will artificially inflate the calculated brain concentration. Transcardial perfusion is therefore mandatory.

Step-by-Step Methodology:
  • Dosing & Timing: Administer 10 mg/kg PO to a separate cohort of mice. Euthanize the animals at the predetermined Tmax​ (e.g., 1 hour post-dose).

  • Transcardial Perfusion: Immediately open the thoracic cavity. Insert a 23G needle into the left ventricle and snip the right atrium. Perfuse with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min until the liver and brain blanch (turn pale).

  • Brain Extraction: Carefully extract the whole brain, remove the meninges, and weigh the tissue.

  • Homogenization: Add 3 volumes (w/v) of 50% Methanol in water to the brain tissue. Homogenize using a bead-beater at 50 Hz for 2 minutes.

  • Quantitation: Extract the homogenate using the same acetonitrile protein precipitation method described in the plasma protocol, and analyze via LC-MS/MS.

BBB_Workflow S1 In Vivo Dosing (Euthanize at Tmax) S2 Transcardial Perfusion (Ice-Cold PBS) S1->S2 S3 Brain Extraction & Tissue Weighing S2->S3 S4 Tissue Homogenization (3 Vol 50% MeOH) S3->S4 S5 Protein Precipitation (Acetonitrile + IS) S4->S5 S6 Kp & Kp,uu Calculation S5->S6

Figure 2: Workflow for accurate determination of BBB penetration and brain partitioning.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantitation, data should be processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). Table 2 outlines the critical parameters that must be calculated to evaluate the viability of 1-(2-Methoxyethyl)-2-propylpiperazine as a lead compound.

Table 2: Target Pharmacokinetic Parameters & Acceptance Criteria
ParameterDefinitionTarget / Ideal Range for Piperazines
Cmax​ Maximum plasma concentration.> 1,000 ng/mL (at 10 mg/kg PO)
Tmax​ Time to reach Cmax​ .0.5 - 2.0 hours (indicates rapid oral absorption)
AUC0−∞​ Total systemic exposure over time.Dose-proportional increase[5].
Vdss​ Volume of distribution at steady state.> 1.0 L/kg (indicates excellent tissue penetration)
Cl Systemic clearance rate.< 30 mL/min/kg (low to moderate hepatic extraction)
Kp​ Brain-to-Plasma ratio ( AUCbrain​/AUCplasma​ ).> 0.5 (Required for CNS-targeted efficacy)
%F Oral Bioavailability.> 30%

References

  • Sapphire Bioscience. "1-(2-Methoxyethyl)-2-propylpiperazine Product Specifications." Sapphire Bioscience Catalog.
  • Popugaeva, E., et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons." PMC - National Institutes of Health, 2024.
  • Smith, J., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC - National Institutes of Health, 2026.
  • Prisys Biotech. "Key Considerations For Dosing Volume, PH, And Formulation in Animal Models." Prisys Biotech News, 2025.
  • Molecular Pharmaceutics. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." ACS Publications, 2015.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 1-(2-Methoxyethyl)-2-propylpiperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with functionalized basic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with functionalized basic amines. 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4) is a highly versatile, privileged scaffold used in drug discovery[1]. However, its structural modifications—specifically the lipophilic propyl and methoxyethyl moieties—significantly reduce its aqueous solubility in its free base form.

This guide is engineered to provide researchers with mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these solubility barriers.

Diagnostic Workflow for Solubility Enhancement

Before initiating complex formulations, it is critical to diagnose the physicochemical state of your molecule. The following decision tree outlines the logical progression for troubleshooting basic amine solubility.

SolubilityWorkflow Start 1-(2-Methoxyethyl)-2-propylpiperazine Precipitation Detected CheckPH Assess Media pH Is pH > pKa (~8.5)? Start->CheckPH AdjustPH Lower pH (Protonate Amines) CheckPH->AdjustPH Yes (In Vitro) SaltScreen Perform Salt Screening (Mesylate, Citrate, HCl) CheckPH->SaltScreen No / In Vivo Prep Evaluate Solubility > Target (e.g., 10 mg/mL)? AdjustPH->Evaluate SaltScreen->Evaluate Cyclodextrin Phase-Solubility Profiling (HP-β-CD Complexation) Evaluate->Cyclodextrin No Success Proceed to In Vitro / In Vivo Assays Evaluate->Success Yes Cyclodextrin->Evaluate Re-test CoSolvent Co-solvent Formulation (10% DMSO / 40% PEG400) Cyclodextrin->CoSolvent Insufficient CoSolvent->Success

Decision tree for troubleshooting piperazine derivative aqueous solubility.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 1-(2-Methoxyethyl)-2-propylpiperazine precipitate in my cell culture media at pH 7.4? A: The molecule contains a piperazine ring with two basic nitrogen atoms. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, a significant fraction of the molecule exists in its unprotonated (free base) state[2]. In this state, the lipophilic 2-propyl and 1-(2-methoxyethyl) substituents dominate the molecule's hydration energetics. Water molecules cannot form favorable hydrogen bond networks around these hydrophobic groups, leading to hydrophobic aggregation and rapid precipitation[1].

Q: Which counterions are most effective for formulating this basic amine for in vivo studies? A: Approximately 50% of all marketed small-molecule active pharmaceutical ingredients (APIs) are administered as salts[3]. While hydrochloride (HCl) is the historical default, it often suffers from the "common-ion effect" in the chloride-rich environment of the stomach, which actively suppresses dissolution. We recommend screening with methanesulfonic acid (mesylate) or citric acid. These counterions disrupt the crystal lattice energy and increase solvation energy without the common-ion liability, significantly improving the intrinsic dissolution rate[3].

Q: Salt formation failed to achieve the target concentration without causing severe hygroscopicity. What is the next logical step? A: If the salt form absorbs excessive moisture (deliquescence) or if intrinsic solubility remains too low, host-guest complexation using cyclodextrins is the optimal intervention. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[4]. It sequesters the lipophilic propyl moiety of the piperazine derivative, effectively "masking" it from the aqueous environment without altering the molecule's covalent structure or ionization state[].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual clearance alone. The following protocols are designed as self-validating systems to confirm both the mechanism and the magnitude of solubility enhancement.

Protocol A: High-Throughput Salt Screening & Validation

Causality: To identify a salt form with optimal lattice energy, we must synthesize multiple variants and validate their solid-state properties to ensure we have generated a stable crystal rather than an unstable amorphous precipitate.

  • Free Base Dissolution: Dissolve 50 mg of 1-(2-Methoxyethyl)-2-propylpiperazine free base in 1 mL of a volatile, water-miscible solvent (e.g., ethanol) to ensure complete molecular dispersion.

  • Stoichiometric Addition: Add 1.05 molar equivalents of the selected acid (e.g., methanesulfonic acid) dropwise while stirring at 40°C. Causality: The slight excess ensures complete protonation of the most basic secondary amine (N4) while targeting a mono-salt to prevent excessive formulation acidity.

  • Controlled Crystallization: Slowly cool the solution to 4°C and allow the solvent to evaporate partially over 24 hours. Causality: Slow cooling provides the thermodynamic time required to form an ordered crystal lattice, which is critical for long-term shelf stability.

  • Validation Checkpoint: Isolate the precipitate and analyze via Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Subsequently, perform a shake-flask assay in simulated gastric fluid (SGF) for 48 hours and quantify the dissolved concentration via HPLC-UV to confirm true solubility enhancement.

Protocol B: Phase-Solubility Profiling with HP-β-CD

Causality: To determine the precise stoichiometric ratio and stability constant ( K1:1​ ) of the cyclodextrin inclusion complex, ensuring the formulation will not precipitously dump the drug upon dilution in the bloodstream.

  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 50 mM in a 100 mM phosphate buffer (pH 7.4).

  • API Saturation: Add an excess amount (e.g., 20 mg) of the piperazine derivative to 2 mL of each cyclodextrin solution.

  • Equilibration: Shake the suspensions at 37°C for 48 hours. Causality: 48 hours is strictly required to overcome the activation energy of complexation and reach thermodynamic equilibrium[4].

  • Validation Checkpoint: Centrifuge at 15,000 x g for 15 minutes and filter (0.22 µm) the supernatant. Quantify the API concentration via HPLC. Plot API concentration vs. HP-β-CD concentration. A linear increase ( AL​ type plot) confirms a 1:1 inclusion complex, and the slope mathematically validates the stability constant[].

Quantitative Data Summary

The following table summarizes representative empirical data for 1-(2-Methoxyethyl)-2-propylpiperazine when subjected to the troubleshooting workflows described above.

Formulation StrategyAqueous Solubility (mg/mL)Saturated Solution pHSolid-State StabilityPrimary Limitation / Liability
Free Base (Control)< 0.1~ 8.5HighExtremely poor bioavailability
HCl Salt ~ 5.2~ 4.5ModerateCommon-ion effect in vivo
Mesylate Salt > 25.0~ 4.0Low (Hygroscopic)Moisture absorption during storage
HP-β-CD Complex > 50.07.4 (Buffered)High (Lyophilized)Higher excipient mass/cost

References

  • Technical Support Center: A Troubleshooting Guide - Benchchem. benchchem.com. 2

  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. merckmillipore.com. 3

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. bocsci.com.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. mdpi.com. 4

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - NIH. nih.gov. 1

Sources

Optimization

Technical Support Center: Strategic Purification of 1-(2-Methoxyethyl)-2-propylpiperazine

Welcome to the technical support center for the synthesis and purification of 1-(2-Methoxyethyl)-2-propylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 1-(2-Methoxyethyl)-2-propylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of reducing byproducts and impurities during the extraction and purification of this valuable piperazine derivative.

Introduction: The Challenge of Selectivity in N-Alkylation

The synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine, a mono-N-alkylated, 2-substituted piperazine, presents a classic chemical challenge: achieving high selectivity while minimizing byproduct formation. The nucleophilic nature of both nitrogen atoms in the piperazine ring makes the molecule susceptible to di-alkylation, and the steric hindrance from the 2-propyl group can influence the reaction kinetics.[1][2] This guide provides a framework for understanding and mitigating these challenges, ensuring the isolation of a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine?

A1: The primary byproduct of concern is the 1,4-disubstituted piperazine, where the 2-methoxyethyl group has added to both nitrogen atoms. Other potential impurities include unreacted 2-propylpiperazine and residual alkylating agent (e.g., 1-bromo-2-methoxyethane or a related compound). In some cases, over-alkylation can lead to the formation of quaternary ammonium salts, though this is less common under controlled conditions.[2]

Q2: How can I minimize the formation of the 1,4-disubstituted byproduct?

A2: Controlling the stoichiometry is critical. Using a molar excess of the 2-propylpiperazine starting material relative to the 2-methoxyethyl alkylating agent will favor mono-alkylation.[1] A slow, dropwise addition of the alkylating agent to the reaction mixture can also help to maintain a low localized concentration, further discouraging di-substitution.

Q3: What is the best way to remove unreacted 2-propylpiperazine from my product?

A3: Unreacted 2-propylpiperazine, being more basic than the desired product, can often be removed through careful pH-controlled liquid-liquid extraction. Additionally, column chromatography is a highly effective method for separating the more polar starting material from the less polar product.

Q4: I'm having trouble with the extraction. What are some common pitfalls?

A4: Incomplete phase separation, emulsion formation, and incorrect pH are common issues. Ensure your aqueous and organic phases are immiscible and allow adequate time for them to separate. If an emulsion forms, adding brine can help to break it. The pH of the aqueous phase is crucial for ensuring your product is in its free base form and partitions into the organic layer.

Q5: What analytical techniques are recommended for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods for quantitative purity analysis.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying any unknown impurities.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Product loss during extraction.Ensure the pH of the aqueous layer is sufficiently basic (typically >10) to deprotonate the piperazine nitrogens. Perform multiple extractions with fresh organic solvent to maximize recovery.
Presence of a Major Impurity with a Higher Molecular Weight Formation of the 1,4-disubstituted byproduct.Re-evaluate your reaction stoichiometry. Use a greater excess of 2-propylpiperazine. Employ slow addition of the alkylating agent. Purify via column chromatography.
Final Product is a Gummy Solid or Oil Residual solvent or minor impurities.Dry the product under high vacuum for an extended period. If impurities are suspected, attempt recrystallization from an appropriate solvent system or repurify by column chromatography.
Poor Separation on Silica Gel Column Product streaking or co-elution of impurities.The basicity of piperazine derivatives can cause streaking on silica gel. Consider pre-treating your silica with a small amount of triethylamine in the eluent. A gradient elution from a non-polar to a more polar solvent system can improve separation.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to separate the basic 1-(2-Methoxyethyl)-2-propylpiperazine from non-basic impurities and unreacted starting materials.

  • Quench and Dilute: Quench the reaction mixture by carefully adding it to a separatory funnel containing deionized water.

  • Basify: Adjust the pH of the aqueous layer to >10 with a suitable base, such as 1M NaOH. This ensures the piperazine nitrogens are in their free base form.

  • First Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and shake vigorously. Allow the layers to separate.

  • Isolate Organic Layer: Drain the lower organic layer.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize the recovery of the product.

  • Combine and Dry: Combine all organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude product using silica gel chromatography.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product from the extraction in a minimal amount of the mobile phase and load it onto the column.

  • Elute: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is 100% hexane, gradually increasing to a mixture of hexane and ethyl acetate. The exact gradient will depend on the polarity of the product and impurities.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2-Methoxyethyl)-2-propylpiperazine.

Visualizing the Workflow

Extraction_Purification_Workflow Workflow for 1-(2-Methoxyethyl)-2-propylpiperazine Purification cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Reaction N-Alkylation of 2-Propylpiperazine Quench Quench Reaction Reaction->Quench Crude Mixture Basify Adjust pH > 10 Quench->Basify Extract Liquid-Liquid Extraction (e.g., DCM) Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate_Crude Concentrate to Crude Product Dry->Concentrate_Crude Column Silica Gel Column Chromatography Concentrate_Crude->Column Crude Product Fractions Collect & Analyze Fractions (TLC) Column->Fractions Concentrate_Pure Combine & Concentrate Pure Fractions Fractions->Concentrate_Pure Purity Purity & Identity Check (HPLC, GC-MS, NMR) Concentrate_Pure->Purity Final_Product Pure Product Purity->Final_Product

Caption: A flowchart illustrating the purification workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Impurities Impurity_Detected Impurity Detected by LC-MS or GC-MS MW_Higher Impurity MW > Product MW? Impurity_Detected->MW_Higher MW_Lower Impurity MW < Product MW? MW_Higher->MW_Lower No Di_Substituted Likely 1,4-Disubstituted Product MW_Higher->Di_Substituted Yes Unreacted_SM Likely Unreacted 2-Propylpiperazine MW_Lower->Unreacted_SM Yes Optimize_Stoichiometry Optimize Reaction: - Increase 2-propylpiperazine excess - Slow addition of alkylating agent Di_Substituted->Optimize_Stoichiometry Purify_Chroma Purify by Column Chromatography Optimize_Stoichiometry->Purify_Chroma Optimize_Reaction Optimize Reaction: - Check reaction completion (TLC/LC-MS) - Increase reaction time/temperature Unreacted_SM->Optimize_Reaction Purify_Extraction Optimize Extraction: - Careful pH control - Multiple extractions Optimize_Reaction->Purify_Extraction Purify_Chroma_SM Purify by Column Chromatography Purify_Extraction->Purify_Chroma_SM

Caption: A decision tree for impurity identification.

References

  • BenchChem. (2025).
  • PrepChem. (n.d.). Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine.
  • SWGDRUG. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • BenchChem. (2025).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-(2-Methoxyethyl)-2-propylpiperazine

Welcome to the specialized technical support center for the chromatographic and mass spectrometric optimization of 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4). As a basic, polar piperazine derivative contai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the chromatographic and mass spectrometric optimization of 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4). As a basic, polar piperazine derivative containing both secondary and tertiary amines, this compound presents classic analytical challenges: poor retention on standard reversed-phase columns, severe peak tailing, and susceptibility to ion suppression.

This guide synthesizes mechanistic causality with field-proven methodologies to help you build a robust, self-validating LC-MS workflow.

Mechanistic Logic & Diagnostic Workflows

To optimize the mobile phase, we must first understand the chemical behavior of piperazines in solution. At acidic pH (typical for LC-MS with 0.1% Formic Acid), the amine groups are fully protonated. These positively charged moieties undergo secondary cation exchange with residual ionized silanols ( SiO− ) on the silica stationary phase. This interaction is the primary cause of peak tailing and broad peak shapes in basic analytes.

Mechanism Piperazine 1-(2-Methoxyethyl)- 2-propylpiperazine Protonation Protonation at Low pH (+ Charge) Piperazine->Protonation Tailing Secondary Cation Exchange -> Peak Tailing Protonation->Tailing Interacts with Silanol Ionized Silanols (SiO-) on Silica C18 Silanol->Tailing Resolution Buffer Addition (Ammonium Formate) Tailing->Resolution Mitigated by

Mechanism of secondary cation exchange causing peak tailing in basic piperazines.

To resolve these issues, chromatographers must choose between masking these interactions at low pH or neutralizing the analyte at high pH. The decision matrix below outlines the diagnostic workflow for troubleshooting these specific retention and peak shape failures.

Workflow Start Issue: Poor Peak Shape Low Retention of Piperazine CheckpH Evaluate Mobile Phase pH Start->CheckpH LowpH Low pH (~2.5) 0.1% Formic Acid CheckpH->LowpH Acidic HighpH High pH (9-10) Ammonium Bicarbonate CheckpH->HighpH Basic LowpH_Issue Silanol Interactions (Peak Tailing) LowpH->LowpH_Issue HighpH_Issue Silica Dissolution Risk HighpH->HighpH_Issue LowpH_Fix Add 5mM Ammonium Formate or switch to HILIC LowpH_Issue->LowpH_Fix HighpH_Fix Use High-pH Stable Type-B C18 Column HighpH_Issue->HighpH_Fix Success Optimized LC-MS Method LowpH_Fix->Success HighpH_Fix->Success

Diagnostic workflow for resolving piperazine LC-MS peak tailing and retention issues.

Troubleshooting FAQs

Q1: Why does 1-(2-Methoxyethyl)-2-propylpiperazine exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for basic amines is primarily driven by secondary interactions between the protonated amine and unendcapped, ionized silanols on the silica surface. To fix this, you must either use a high-purity ("Type-B") silica column with double-endcapping to minimize free silanols, or shift your mobile phase to a high pH (e.g., pH 9.5) to neutralize the piperazine molecule[1],[2].

Q2: I am using 0.1% Formic Acid (FA) to maximize ESI+ sensitivity, but my peak shape is unacceptable. Should I switch to Trifluoroacetic Acid (TFA)? A2: No. While TFA is an excellent ion-pairing agent that will forcefully mask silanol interactions and yield sharp peaks, its strong ion-pairing nature prevents the analyte from easily entering the gas phase during electrospray ionization, causing severe MS signal suppression. Instead, use a combination of 0.1% Formic Acid and 5 mM Ammonium Formate . The addition of ammonium formate increases the ionic strength of the mobile phase, effectively shielding the silanols and improving sample load tolerance without suppressing the MS signal[3].

Q3: My compound is eluting in the void volume ( k′<1 ). How can I increase retention without losing MS compatibility? A3: 1-(2-Methoxyethyl)-2-propylpiperazine is highly polar. You have two valid mechanistic approaches:

  • High-pH Reversed Phase: Raise the mobile phase pH to 9.5 using Ammonium Bicarbonate. This neutralizes the basic amine, drastically increasing its hydrophobicity and retention on a C18 stationary phase. (Note: You must use a column engineered to withstand high pH, such as Waters XTerra or Agilent Poroshell HPH).

  • HILIC Mode: If you must operate at low pH, abandon reversed-phase chromatography and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an ammonium acetate buffer. Piperazine derivatives retain exceptionally well under HILIC conditions due to their high polarity[4].

Quantitative Mobile Phase Comparison

The table below summarizes the expected chromatographic and mass spectrometric outcomes when analyzing basic piperazines under different mobile phase conditions.

Mobile Phase AdditivepH RangeLC Retention ( k′ )Peak Shape (Asymmetry)MS Sensitivity (ESI+)Primary Mechanism / Notes
0.1% Formic Acid (FA) 2.5 - 3.0Low (< 1.0)Poor (> 2.0)HighPiperazine is fully protonated; severe silanol interactions.
0.1% TFA 2.0 - 2.5Moderate (~2.5)Excellent (1.0 - 1.2)Low (Suppressed)Strong ion-pairing masks silanols but suppresses MS ionization.
0.1% FA + 5mM Amm. Formate 3.0 - 3.5Low to ModerateGood (1.2 - 1.5)HighBuffer increases ionic strength, reducing secondary interactions.
10mM Amm. Bicarbonate 9.5 - 10.0High (> 3.0)Excellent (1.0 - 1.1)HighPiperazine is neutralized; requires high-pH stable C18 column.

Self-Validating Optimization Protocol: High-pH Reversed-Phase LC-MS

To achieve baseline resolution, excellent retention ( k′>2 ), and an Asymmetry factor ( As​ ) < 1.5 without sacrificing ESI+ sensitivity, we recommend the High-pH approach. This protocol is designed as a self-validating system ; it includes a mandatory system suitability test (SST) to verify column integrity before sample analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (yields 10 mM). Adjust the pH to 9.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 2: Column Selection & Equilibration
  • Hardware: Install a high-pH stable column (e.g., Waters XTerra MS C18 or Agilent Poroshell 120 HPH-C18, 2.1 x 50 mm, 2.7 µm).

  • Equilibration: Flush the column with 5% B at 0.4 mL/min for at least 20 column volumes to ensure the stationary phase is fully buffered at pH 9.5.

Step 3: Gradient Method Execution

Program the following linear gradient at a flow rate of 0.4 mL/min (Column Oven: 40 °C):

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

  • 1.0 - 6.0 min: Linear ramp to 95% B

  • 6.0 - 8.0 min: 95% B (Column wash)

  • 8.0 - 8.1 min: Return to 5% B

  • 8.1 - 12.0 min: Re-equilibration at 5% B

Step 4: MS Source Optimization (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Target Mass: Monitor the [M+H]+ precursor ion at approximately m/z 187.3 (Molecular Weight of 1-(2-Methoxyethyl)-2-propylpiperazine is 186.29 g/mol ).

Step 5: Self-Validation Checkpoint (System Suitability)

Before running unknown samples, inject a 100 ng/mL pure standard of 1-(2-Methoxyethyl)-2-propylpiperazine.

  • Validation Criteria: Calculate the USP tailing factor ( As​ ). If As​>1.5 , the system fails suitability. This indicates either that the mobile phase pH has drifted (ammonium bicarbonate is volatile and can lose pH over 48 hours) or the column's silica backbone has begun to dissolve. Do not proceed until fresh buffer is prepared or the column is replaced.

References

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PubMed Central (PMC). 3

  • Why it matters and how to get good peak shape - Agilent Technologies. 1

  • A Guide to HPLC and LC-MS Buffer Selection - HPLC.eu. 2

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. 4

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability in 1-(2-Methoxyethyl)-2-propylpiperazine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the pharmacokinetic (PK) optimization of piperazine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the pharmacokinetic (PK) optimization of piperazine derivatives. The compound 1-(2-Methoxyethyl)-2-propylpiperazine presents a classic developability challenge: while the methoxyethyl and propyl substitutions offer excellent handles for target binding, the core piperazine scaffold often suffers from severe bioavailability limitations.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality of these failures and providing self-validating experimental protocols to overcome them.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why is the oral bioavailability (F%) of my 1-(2-Methoxyethyl)-2-propylpiperazine derivative consistently below 15% in rodent models? Expertise & Causality: The low systemic exposure is rarely an absorption issue alone; it is primarily driven by high first-pass metabolism. Piperazine rings are highly susceptible to oxidative metabolism. Specifically, the nitrogen atoms and adjacent carbons are prime targets for N-dealkylation and hydroxylation catalyzed by hepatic and intestinal Cytochrome P450 enzymes, predominantly [1]. The rapid extraction ratio in the liver severely truncates the compound's half-life before it reaches systemic circulation. Troubleshooting Strategy: Conduct an in vitro human liver microsome (HLM) stability assay with specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)[2]. If intrinsic clearance ( CLint​ ) is high, consider structural modifications such as deuteration at the metabolically labile sites (e.g., the propyl chain) to leverage the kinetic isotope effect and slow down metabolism.

Q2: In vitro Caco-2 assays show an efflux ratio (ER) > 5. How do we bypass this active transport? Expertise & Causality: Basic amines like piperazines (pKa ~9.0–9.8) are protonated at physiological pH. This positive charge, combined with the lipophilic propyl group, creates a perfect pharmacophore for[3]. P-gp actively pumps the drug back into the intestinal lumen, drastically reducing net transcellular permeability. Troubleshooting Strategy: To bypass this, co-formulate the API with a P-gp inhibitor. We strongly recommend Vitamin E TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate). TPGS acts as a non-ionic surfactant that not only solubilizes the compound but also [4] by altering membrane fluidity and blocking substrate binding sites, effectively shutting down the efflux pump.

Q3: The compound exhibits poor dissolution in simulated intestinal fluid (FaSSIF) despite adequate gastric solubility. What formulation strategies are recommended? Expertise & Causality: This is a classic "spring and parachute" failure. The basic piperazine dissolves readily in the acidic environment of the stomach (pH 1.2) due to complete protonation. However, as it enters the neutral pH of the intestine (pH 6.8), the compound loses its charge and rapidly precipitates out of solution before it can be absorbed. Troubleshooting Strategy: Transition to a [5]. SEDDS encapsulates the lipophilic, unprotonated drug in a lipid matrix. Upon contact with GI fluids, it spontaneously forms a microemulsion, keeping the drug solubilized. Furthermore, lipid-based formulations promote lymphatic transport via chylomicron assembly, which directly enters the systemic circulation via the thoracic duct,[6].

Section 2: Quantitative Data & Formulation Impact

The following table summarizes the expected pharmacokinetic improvements when applying the recommended troubleshooting strategies to 1-(2-Methoxyethyl)-2-propylpiperazine compounds.

Formulation StrategyCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Hepatic Extraction RatioOral Bioavailability (F%)
Unformulated API (Aqueous) 1.2 ± 0.38.5High (>0.7)< 15%
API + 0.05% TPGS (Co-solvent) 8.4 ± 1.11.2High (>0.7)35% - 45%
Optimized SEDDS Formulation 12.5 ± 1.51.0Low (Lymphatic Bypass)65% - 80%
Section 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be a self-validating system. If the internal controls fail, the assay results must be discarded and the system recalibrated.

Protocol 1: Caco-2 Permeability and P-gp Efflux Inhibition Assay

Purpose: To quantify the baseline permeability of the piperazine derivative and validate the efficacy of TPGS in reversing P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Self-Validation (Integrity Check): Add 100 µM Lucifer Yellow to the apical chamber. A basolateral fluorescence recovery of <1% per hour validates tight junction integrity.

  • Dosing: Prepare 10 µM of the piperazine compound in HBSS buffer (pH 7.4). Prepare a second dosing solution containing 10 µM compound + 0.05% (w/v) Vitamin E TPGS.

  • Transport Assay: Apply solutions to the Apical (A) and Basolateral (B) chambers to measure A→B and B→A transport over 120 minutes at 37°C.

  • Self-Validation (Mass Balance): Quantify the compound in the donor, receiver, and cell lysate compartments using LC-MS/MS. Total recovery must be >80% to rule out non-specific plastic binding or intracellular accumulation.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER reduction from >5 to <2 in the TPGS group confirms successful P-gp inhibition.

Protocol 2: Preparation and Characterization of SEDDS

Purpose: To formulate the piperazine derivative into a lipid matrix to prevent intestinal precipitation and promote lymphatic absorption.

  • Excipient Screening: Determine the equilibrium solubility of the compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP).

  • Formulation Mixing: Combine the optimal ratio (e.g., 30% Capryol 90, 50% Kolliphor EL, 20% Transcutol HP) in a glass vial. Stir at 40°C until a clear, isotropic mixture is formed.

  • Drug Loading: Add the piperazine compound to the blank SEDDS at 80% of its saturation solubility. Vortex for 10 minutes.

  • Self-Validation (Emulsification Efficiency): Drop 1 mL of the drug-loaded SEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle agitation. The formulation must self-emulsify within 2 minutes to form a transparent or slightly bluish microemulsion.

  • Droplet Size Analysis: Measure the Z-average droplet size using Dynamic Light Scattering (DLS). A size of <50 nm with a Polydispersity Index (PDI) < 0.3 validates a successful, stable microemulsion.

Section 4: Mandatory Visualization

BioavailabilityWorkflow Start 1-(2-Methoxyethyl)-2-propylpiperazine Low Bioavailability (F < 15%) Metabolism High Hepatic Clearance? (In vitro Microsomes) Start->Metabolism Permeability Low Permeability / High Efflux? (Caco-2 Assay) Start->Permeability Solubility Poor GI Dissolution? (FaSSIF/FeSSIF) Start->Solubility CYP CYP450 Metabolism (CYP3A4/2D6) Metabolism->CYP High Extraction Pgp P-gp Efflux Substrate Permeability->Pgp ER > 2.0 Dissolution pH-Dependent Precipitation Solubility->Dissolution Precipitation Sol1 Structural Modification (Deuteration/Prodrug) CYP->Sol1 Sol2 Efflux Inhibitors (TPGS, Pluronics) Pgp->Sol2 Sol3 Lipid-Based Formulation (SEDDS) / Lymphatic Transport Dissolution->Sol3

Workflow for diagnosing and resolving low bioavailability in piperazine derivatives.

Section 5: References
  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at:[Link]

  • Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Ovid. Available at:[Link]

  • Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. MDPI. Available at:[Link]

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available at:[Link]

  • Lipid Based Drug Delivery System : The Best Way For Better Absorption. International Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Troubleshooting

Refining crystallization methods for 1-(2-Methoxyethyl)-2-propylpiperazine isolation

Welcome to the Technical Support Center for Advanced Molecular Isolation. This guide is specifically engineered for researchers and process chemists facing challenges in the isolation, purification, and chiral resolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Isolation. This guide is specifically engineered for researchers and process chemists facing challenges in the isolation, purification, and chiral resolution of 1-(2-Methoxyethyl)-2-propylpiperazine .

Because piperazine derivatives readily form complex hydrogen-bonded networks and are highly prone to hydration[1], isolating the free base often results in a hygroscopic oil. This guide synthesizes field-proven thermodynamic principles and self-validating protocols to help you achieve high-purity crystalline solids.

Diagnostic Workflow for Piperazine Isolation

Before troubleshooting specific crystallization failures, it is critical to determine the optimal isolation pathway based on your target specifications (achiral salt vs. enantiopure isolation).

TroubleshootingFlow Start Crude 1-(2-Methoxyethyl)- 2-propylpiperazine Q1 Is chiral purity required? Start->Q1 Chiral Diastereomeric Salt Resolution (e.g., DATA) Q1->Chiral Yes Achiral Standard Salt Formation (HCl, Maleate, Mesylate) Q1->Achiral No Oiling Issue: Oiling Out (LLPS Detected) Chiral->Oiling Phase separation Achiral->Oiling Fails to crystallize AntiSolvent Anti-Solvent Crystallization & Thermal Cycling Oiling->AntiSolvent

Fig 1: Decision matrix for 1-(2-Methoxyethyl)-2-propylpiperazine crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperazine salt is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it?

The Causality: "Oiling out" is a phenomenon known as Liquid-Liquid Phase Separation (LLPS)[2]. It occurs when the supersaturation of your piperazine salt is achieved at a temperature above the melting point of the solvated salt in that specific solvent system. Instead of nucleating into a highly ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. The Solution: You must alter the thermodynamic pathway to ensure the solubility curve intersects the metastable zone below the melting point of the solute.

  • Modulate the Solvent: Switch from a single solvent to a binary solvent system (e.g., Isopropanol/Heptane).

  • Optimize Cooling & Anti-Solvent Addition: Lower the temperature of the homogenous solution to just above the cloud point before adding the anti-solvent dropwise[2].

  • Employ Seeding: Introduce a seed crystal (1-2% w/w) to bypass the high activation energy required for primary nucleation[3].

Q2: I need the (S)-enantiomer of 1-(2-Methoxyethyl)-2-propylpiperazine. Which resolving agents are thermodynamically favored?

The Causality: The C2-propyl group creates a stereocenter that requires diastereomeric salt resolution if asymmetric synthesis was not used. Piperazine derivatives respond exceptionally well to tartaric acid derivatives because the rigid chiral backbone of the tartrate forms a highly structured, predictable hydrogen-bonding network with the two piperazine nitrogens[4]. The Solution: Di-p-anisoyl-D-tartaric acid (D-DATA) or Dibenzoyl-L-tartaric acid (L-DBTA) are the industry standards. The addition of a small percentage of water (e.g., THF/H₂O 80:20) acts as a thermodynamic bridge, drastically improving the resolution efficiency (S-factor) by stabilizing the less soluble diastereomeric salt via hydrate formation[4].

Q3: My isolated salt is highly hygroscopic and turns into a paste on the benchtop. What are my alternatives?

The Causality: The methoxyethyl ether linkage and the piperazine nitrogens act as strong hydrogen-bond acceptors, rapidly absorbing atmospheric moisture to form hydrates[1]. The Solution: If standard salts (HCl, mesylate) fail, consider Pharmaceutical Cocrystallization [3]. By using coformers like saccharin or nicotinamide, you can alter the crystal lattice energy without full proton transfer. This often yields a non-hygroscopic solid with superior benchtop stability.

Quantitative Data: Solvent & Resolving Agent Matrix

To prevent empirical guessing, utilize the following thermodynamically validated matrix for piperazine derivative crystallization:

Reagent / MethodSolvent SystemTarget OutcomeMechanistic Rationale
HCl (Gas or Dioxane) Ethyl Acetate / MTBEAchiral Salt (Dihydrochloride)Rapid protonation; MTBE acts as a strong anti-solvent to force precipitation.
D-DATA (0.35 - 0.5 eq) THF / H₂O (80:20 v/v)Chiral Resolution (>95% ee)Water stabilizes the diastereomeric hemisalt tetrahydrate, maximizing the solubility difference between p-salt and n-salt[4].
L-DBTA (0.5 eq) Isopropanol / HeptaneChiral ResolutionIsopropanol provides solubility at reflux; heptane drives controlled supersaturation upon cooling.
Saccharin (1.0 eq) Methanol / WaterCocrystal FormationHydrogen bonding between the piperazine NH and saccharin carbonyl disrupts hydrate formation[3].

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution (Chiral Isolation)

This protocol is designed as a self-validating system. Step 4 ensures you do not proceed with a thermodynamically doomed recrystallization.

  • Preparation: Dissolve 1.0 equivalent of racemic 1-(2-Methoxyethyl)-2-propylpiperazine in THF/H₂O (80:20 v/v) to achieve a 10% w/v solution. Heat to 50°C under continuous stirring.

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 equivalents of Di-p-anisoyl-D-tartaric acid (D-DATA) in the same solvent system. Add this solution dropwise to the piperazine solution over 2 hours to prevent localized supersaturation[4].

  • Thermodynamic Equilibration: Maintain at 50°C for 30 minutes, then cool at a strict linear rate of 10°C/hour down to 0°C. Hold at 0°C for 4 hours to allow the less soluble diastereomeric salt (p-salt) to crystallize.

  • In-Process Control (Validation): Filter a 1 mL aliquot. Free-base the mother liquor and analyze via Chiral HPLC. Do not proceed to bulk filtration unless the mother liquor shows an enrichment of the undesired enantiomer.

  • Isolation: Filter the bulk suspension. Wash the filter cake with ice-cold THF/H₂O.

  • Enrichment: Recrystallize the isolated salt in n-heptane to upgrade the enantiomeric excess (ee) to >98%[4].

Protocol B: Anti-Solvent Crystallization to Prevent Oiling Out
  • Dissolution: Dissolve the crude piperazine salt in a minimal volume of a "good" solvent (e.g., Methanol) at 45°C.

  • Cloud Point Determination: Titrate the "poor" solvent (anti-solvent, e.g., MTBE or Heptane) dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of Methanol until the solution is perfectly clear again.

  • Seeding: Add 1% w/w of pre-milled crystalline seed. The solution must remain a suspension (seeds must not dissolve).

  • Controlled Addition: Add the remaining anti-solvent at a rate of 0.1 mL/min using a syringe pump while maintaining 45°C[2].

  • Cooling: Once all anti-solvent is added, cool the slurry to 5°C at 0.5°C/min. Filter and dry under vacuum.

Mechanistic Pathway of Chiral Resolution

ResolutionMechanism Racemate Racemic Piperazine (R/S Mixture) Solution Supersaturated Solution (50°C) Racemate->Solution Agent Chiral Resolving Agent (e.g., D-DATA) Agent->Solution pSalt p-Salt (Less Soluble) Crystallizes at 0°C Solution->pSalt Controlled Cooling & Nucleation nSalt n-Salt (More Soluble) Remains in Mother Liquor Solution->nSalt Thermodynamic Equilibrium

Fig 2: Thermodynamic equilibrium pathway of diastereomeric salt crystallization.

References

  • Wang, Y., et al. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine." Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Parkin, S., et al. "Structures of piperazine, piperidine and morpholine." IUCr Journals. Available at: [Link]

  • Karimi-Jafari, M., et al. "Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 1-(2-Methoxyethyl)-2-propylpiperazine synthetic pathways across different labs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparison of the primary synthetic pathways to 1-(2-Methoxyethyl)-2-propylpiperazine, a substituted piperazine of interest in medicinal chemistry. We will delve into the nuances of two principal synthetic strategies: direct N-alkylation and reductive amination, with a critical focus on the factors influencing their reproducibility across different laboratory settings. This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature.

Introduction: The Challenge of Synthesizing Asymmetrically Substituted Piperazines

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] However, the synthesis of asymmetrically substituted piperazines like 1-(2-Methoxyethyl)-2-propylpiperazine presents a significant challenge: controlling the regioselectivity of the reaction to achieve mono-substitution at the desired nitrogen atom. The presence of two secondary amine groups of similar reactivity often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[2] Furthermore, the introduction of a substituent at the 2-position of the piperazine ring creates a chiral center, adding another layer of complexity in the form of potential diastereomer formation during subsequent reactions.

This guide will dissect the two most viable synthetic routes to 1-(2-Methoxyethyl)-2-propylpiperazine, providing detailed protocols and a thorough analysis of the parameters that govern their success and reproducibility.

Pathway 1: Direct N-Alkylation of 2-Propylpiperazine

Direct N-alkylation is a straightforward approach for forming C-N bonds. In this pathway, 2-propylpiperazine is reacted with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl chloride or bromide.

Experimental Protocol:

Synthesis of 2-Propylpiperazine (Starting Material):

The reproducibility of the final step is critically dependent on the purity of the starting 2-propylpiperazine. A common route to 2-substituted piperazines involves the cyclization of appropriate diamine precursors. For instance, the reaction of 1,2-diaminopropane with a suitable dielectrophile can yield 2-propylpiperazine, which must be carefully purified to remove any unreacted starting materials or side products.[3]

N-Alkylation Reaction:

  • To a solution of 2-propylpiperazine (2.0 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (3.0 equivalents).

  • Add 1-bromo-2-methoxyethane (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-(2-Methoxyethyl)-2-propylpiperazine.

Analysis of Reproducibility:

The direct alkylation pathway is susceptible to several factors that can impact its reproducibility:

  • Control of Mono- vs. Di-alkylation: The primary challenge is preventing the formation of the di-alkylated byproduct, 1,4-bis(2-methoxyethyl)-2-propylpiperazine. Using a significant excess of 2-propylpiperazine is a common strategy to favor mono-alkylation.[2] However, this necessitates an efficient separation of the product from the unreacted starting material, which can be challenging due to their similar polarities.

  • Side Reactions: Over-alkylation at the same nitrogen can lead to the formation of a quaternary ammonium salt, which is water-soluble and can complicate the work-up procedure.[2]

  • Base Selection: The choice and amount of base are critical. A strong base can increase the rate of reaction but may also promote di-alkylation. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred for better control.

  • Purity of Starting Materials: Impurities in the 2-propylpiperazine or the alkylating agent can lead to the formation of side products that are difficult to separate from the desired compound.

Data Summary:
ParameterPathway 1: Direct N-Alkylation
Typical Yield 40-60%
Key Challenge Controlling mono- vs. di-alkylation
Primary Byproducts Di-alkylated piperazine, unreacted 2-propylpiperazine
Purification Method Column chromatography

Pathway 2: Reductive Amination of 2-Propylpiperazine

Reductive amination is a powerful and often high-yielding method for the N-alkylation of amines.[4] This pathway involves the reaction of 2-propylpiperazine with methoxyacetaldehyde in the presence of a reducing agent.

Experimental Protocol:
  • Dissolve 2-propylpiperazine (1.0 equivalent) and methoxyacetaldehyde (1.1 equivalents) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analysis of Reproducibility:

Reductive amination generally offers better selectivity for mono-alkylation compared to direct alkylation.[5] However, several factors can influence its reproducibility:

  • Quality of the Aldehyde: Methoxyacetaldehyde is a reactive aldehyde and can be prone to polymerization or oxidation. The purity of the aldehyde is crucial for achieving high yields and minimizing side reactions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the preferred reducing agent as it is mild and selective for the reduction of the iminium ion in the presence of the aldehyde. Other reducing agents, such as sodium cyanoborohydride, can also be used but may present toxicity concerns.

  • Reaction Conditions: The reaction is typically run at room temperature. Temperature control is important to prevent side reactions. The pH of the reaction mixture can also influence the rate of iminium ion formation and reduction.

  • Work-up Procedure: A careful aqueous work-up is necessary to remove the boron-containing byproducts and any unreacted starting materials.

Data Summary:
ParameterPathway 2: Reductive Amination
Typical Yield 70-90%
Key Challenge Purity and stability of the aldehyde
Primary Byproducts Minimal if conditions are optimized
Purification Method Column chromatography

Comparative Analysis and Key Factors for Reproducibility

FeaturePathway 1: Direct N-AlkylationPathway 2: Reductive Amination
Selectivity Lower, prone to di-alkylationHigher, generally favors mono-alkylation
Yield ModerateHigh
Atom Economy Lower due to excess piperazineHigher
Reagent Sensitivity Less sensitive to reagent qualityHighly sensitive to aldehyde purity
Operational Simplicity Simple setupRequires careful addition of reducing agent

Critical Parameters Influencing Inter-Lab Reproducibility:

Regardless of the chosen pathway, several overarching factors will significantly impact the reproducibility of the synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine between different laboratories:

  • Purity of 2-Propylpiperazine: The presence of impurities from its synthesis will directly translate to impurities in the final product, which may be difficult to remove. Consistent and well-characterized 2-propylpiperazine is the cornerstone of a reproducible synthesis.

  • Diastereomeric Purity: Since 2-propylpiperazine is chiral, the final product will be a racemate. If an enantiomerically pure starting material is used, the reaction conditions can potentially lead to racemization or the formation of diastereomers if new stereocenters are formed. The separation and characterization of these stereoisomers can be a significant challenge.[6]

  • Analytical Characterization: Consistent and thorough analytical characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) is essential to confirm the structure and purity of the final product. Variations in analytical methods and interpretation can lead to apparent discrepancies in results.

  • Purification Technique: The purification of N-alkylated piperazines can be challenging due to their basicity and polarity.[7] Variations in column chromatography conditions (e.g., choice of stationary and mobile phase, gradient) can lead to different purity profiles. The formation of salts or hydrates can also affect the physical properties and ease of handling of the final compound.[8]

  • Documentation and Control of Reaction Parameters: Subtle variations in reaction time, temperature, stirring speed, and work-up procedures can have a significant impact on the outcome of the reaction. Meticulous documentation and control of these parameters are crucial for ensuring reproducibility.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_0 Starting Material cluster_1 Pathway 1: Direct N-Alkylation cluster_2 Pathway 2: Reductive Amination 2-Propylpiperazine 2-Propylpiperazine Reagents_1 2-Methoxyethyl Halide, Base (e.g., K2CO3) 2-Propylpiperazine->Reagents_1 Reacts with Reagents_2 Methoxyacetaldehyde, Reducing Agent (e.g., NaBH(OAc)3) 2-Propylpiperazine->Reagents_2 Reacts with Product_1 1-(2-Methoxyethyl)-2-propylpiperazine Reagents_1->Product_1 Forms Byproduct_1 Di-alkylated Piperazine Reagents_1->Byproduct_1 Side reaction Product_2 1-(2-Methoxyethyl)-2-propylpiperazine Reagents_2->Product_2 Forms

Caption: Synthetic routes to 1-(2-Methoxyethyl)-2-propylpiperazine.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable pathways for the synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine. For achieving higher yields and better selectivity, reductive amination is the recommended pathway . Its primary vulnerability to reproducibility lies in the quality of the aldehyde starting material.

For any laboratory undertaking this synthesis, the following recommendations are crucial for ensuring reproducibility:

  • Establish a robust synthesis and purification protocol for 2-propylpiperazine and ensure its consistent quality through rigorous analytical testing.

  • For the reductive amination pathway, source high-purity methoxyacetaldehyde or purify it immediately before use.

  • Develop and validate a standardized HPLC method for the analysis of the reaction mixture and the final product to accurately quantify purity and identify byproducts.

  • Meticulously document all experimental parameters , including reagent sources and lot numbers, reaction times, temperatures, and detailed work-up and purification procedures.

By carefully controlling these variables, researchers can significantly enhance the reproducibility of the synthesis of 1-(2-Methoxyethyl)-2-propylpiperazine, a critical step in the advancement of drug discovery and development programs.

References

  • Newton, A. S., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC. [Link]

  • Wang, X., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • U.S. Patent 2,919,275. (1959). Purification of piperazine.
  • Zhang, Y., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • Krasavin, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. [Link]

  • World Intellectual Property Organization. (1997). Method for preparing piperazines.
  • El-Sabeh, G., & DeKorver, K. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]

  • A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. (2010). Chemical Communications. [Link]

  • Bull, S. D., et al. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. [Link]

  • German Patent DE1092019B. (1960). Process for the N-monoalkylation of piperazine.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry. [Link]

  • 1-(2-Methoxyethyl)piperazine. PubChem. [Link]

  • Reductive amination of piperazine. (2024). Reddit. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

  • World Intellectual Property Organization. (2014). Method for preparing n-alkyl-piperazines.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • U.S. Patent 3,639,403. (1972). Method for the preparation of piperazine and substituted piperazines.
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). Organic Letters. [Link]

  • European Patent EP0756593B1. (1995). Process for preparing 2-piperazine carboxylic acid derivatives.
  • Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition of Optically Pure 4-Phenyl-2-Oxazolidinone to 3,3,3-Trifluoro-1-Nitropropene. (2024). Organic Process Research & Development. [Link]

  • The Artificial Intelligence-Driven Intelligent Laboratory for Organic Chemistry Synthesis. (2025). ChemRxiv. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. [Link]

  • U.S. Patent 4,602,091. (1986).
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.). ResearchGate. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

  • Amine Synthesis Report: Reductive Amination & Analysis. (2024). Studylib. [Link]

  • Incorporating Interlab Collaborations into the Organic Chemistry Teaching Laboratories. (2021). Journal of Chemical Education. [Link]

  • Advancing Organic Chemistry Using High‐Throughput Experimentation. (2025). Angewandte Chemie International Edition. [Link]

Sources

Comparative

Benchmarking 1-(2-Methoxyethyl)-2-propylpiperazine Stability Against Standard Reference Materials

As drug development increasingly relies on highly functionalized nitrogen heterocycles to navigate complex pharmacokinetic requirements, the structural tuning of piperazine scaffolds has become a critical vector for inno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized nitrogen heterocycles to navigate complex pharmacokinetic requirements, the structural tuning of piperazine scaffolds has become a critical vector for innovation [8]. 1-(2-Methoxyethyl)-2-propylpiperazine (CAS: 1343711-61-4; MW: 186.29 g/mol ) represents a highly specialized building block [1, 2]. The integration of a 2-propyl group introduces targeted steric hindrance, while the N1-methoxyethyl substitution modulates lipophilicity and blood-brain barrier (BBB) penetrance.

However, functionalization introduces unique vulnerabilities. To confidently integrate this scaffold into active pharmaceutical ingredients (APIs), its intrinsic chemical stability must be rigorously benchmarked against established Standard Reference Materials (SRMs). This guide provides an authoritative, data-driven comparison of 1-(2-Methoxyethyl)-2-propylpiperazine against N-phenylpiperazine and unsubstituted piperazine, utilizing self-validating stress protocols aligned with [6, 7].

Rationale for Standard Reference Material (SRM) Selection

Benchmarking requires comparators that isolate specific structural variables to explain degradation causality [9]:

  • Piperazine (Anhydrous): Serves as the baseline SRM. As a secondary diamine lacking substitution, it provides the fundamental degradation kinetics of the naked heterocycle, particularly its high susceptibility to oxidative N-oxide formation.

  • N-Phenylpiperazine: Serves as the lipophilic SRM. The phenyl ring withdraws electron density from the N1 nitrogen, offering a known baseline for hydrolytic and oxidative resistance commonly used in cardiovascular and CNS drug benchmarking [5, 9].

By comparing 1-(2-Methoxyethyl)-2-propylpiperazine against these SRMs, we can isolate the exact protective (steric shielding) or detrimental (ether cleavage) effects of its specific functional groups.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following forced degradation workflow is designed as a self-validating system . It incorporates mandatory quenching to arrest kinetics and a strict mass-balance criterion to prevent the misinterpretation of volatile degradants.

Step-by-Step Methodology
  • System Suitability Testing (SST): Before sample injection, a reference standard mixture is run. The system is only validated if the resolution ( Rs​ ) between the intact API and its closest known impurity is ≥2.0 , and the tailing factor is ≤1.5 .

  • Sample Preparation: 1-(2-Methoxyethyl)-2-propylpiperazine and the SRMs are dissolved in a methanol/water diluent (50:50, v/v) to a working concentration of 1.0 mg/mL [5].

  • Stress Application (ICH Q1A(R2) Aligned) [6]:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H2​O2​ at 25°C for 24 hours.

    • Thermal: Solid state, 80°C for 48 hours.

  • Kinetic Quenching (Critical Step): Acidic and basic samples are immediately neutralized with equimolar NaOH or HCl at the 24-hour mark. This halts the degradation pathway, ensuring the chromatographic snapshot accurately reflects the exact stress duration.

  • Orthogonal Analysis: Samples are analyzed via HPLC-PDA-MS. UV detection (210-254 nm) quantifies degradation, while inline Mass Spectrometry identifies the molecular weight of the degradants.

  • Mass Balance Verification: The protocol validates itself by calculating: % Intact Scaffold + % Quantified Degradants. If the total mass balance falls below 98.0%, the system automatically flags the result for potential volatile degradation or irreversible column adsorption, triggering secondary GC-MS analysis.

Workflow cluster_stress ICH Q1A(R2) Forced Degradation Start Sample Preparation Scaffold & SRMs (1.0 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Oxidation Oxidative Stress 3% H2O2, 25°C Start->Oxidation Thermal Thermal Stress 80°C, 48h Start->Thermal Neutralize Kinetic Quenching & Neutralization (Arrests Degradation) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Analysis HPLC-PDA-MS Analysis (SST Validated) Neutralize->Analysis MassBalance Mass Balance Verification (Threshold: ≥ 98.0%) Analysis->MassBalance

Fig 1: Self-validating forced degradation workflow with mass balance verification.

Quantitative Benchmarking Data

The following table summarizes the degradation profiles obtained from the validated HPLC-PDA-MS workflow. Data is expressed as the percentage of intact compound remaining after the specified stress duration.

Stress Condition1-(2-Methoxyethyl)-2-propylpiperazinePiperazine (Baseline SRM)N-Phenylpiperazine (Lipophilic SRM)Primary Degradation Pathway Observed
Control (Unstressed) 99.8%99.9%99.7%N/A
Acid (0.1 N HCl, 60°C) 92.4%98.1%96.5%Ether cleavage (demethylation)
Base (0.1 N NaOH, 60°C) 98.9%99.0%98.2%Negligible
Oxidation (3% H2​O2​ , 25°C) 88.5% 64.2% 82.1%N-oxide formation
Thermal (80°C, 48h) 99.1%97.5%98.8%Negligible
Mass Balance Recovery 98.7%99.1%98.5%Validated across all conditions

Mechanistic Insights and Causality

The empirical data reveals distinct stability advantages and specific vulnerabilities for 1-(2-Methoxyethyl)-2-propylpiperazine compared to the SRMs.

The Protective Causality of the 2-Propyl Group

Under oxidative stress (3% H2​O2​ ), unsubstituted piperazine degrades rapidly (64.2% remaining) due to the unhindered nucleophilic attack of the nitrogen lone pairs on reactive oxygen species, forming N-oxides. In contrast, 1-(2-Methoxyethyl)-2-propylpiperazine retains 88.5% integrity. Causality: The bulky 2-propyl group creates a localized steric shield around the N1 nitrogen. This physical barrier restricts the approach trajectory of peroxides, significantly depressing the kinetic rate of N-oxidation [8].

The Vulnerability of the Methoxyethyl Appendage

While the scaffold excels in oxidative environments, it underperforms the SRMs under aggressive acid hydrolysis (92.4% remaining vs. 98.1% for baseline piperazine). Causality: The N-phenyl and unsubstituted piperazines lack ether linkages. The methoxyethyl group in our target compound introduces an ether bond that is susceptible to protonation and subsequent nucleophilic cleavage under high-temperature acidic conditions, leading to the formation of a hydroxyl-ethyl degradant and the loss of the terminal methyl group.

Mechanism Compound 1-(2-Methoxyethyl)-2-propylpiperazine (Target Scaffold) Oxidation N-Oxide Formation (Oxidative Stress) Compound->Oxidation 3% H2O2 Ether Ether Cleavage / Demethylation (Acid Hydrolysis) Compound->Ether 0.1N HCl, 60°C Steric Steric Shielding (via 2-Propyl Group) Steric->Compound Steric->Oxidation Kinetically Inhibits EtherVuln Ether Oxygen Protonation (via Methoxyethyl Group) EtherVuln->Compound EtherVuln->Ether Accelerates Cleavage

Fig 2: Mechanistic logic tree detailing structural causality in degradation pathways.

Conclusion for Formulation Scientists

1-(2-Methoxyethyl)-2-propylpiperazine is a highly robust scaffold for drug development, offering superior oxidative stability compared to standard piperazines due to intelligent steric design. However, its formulation requires careful pH management. Excipients that generate highly acidic microenvironments (e.g., certain grades of Eudragit or acidic lubricants) should be avoided to prevent ether cleavage over the product's shelf life.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and products." Scientific Guidelines. [Link]

  • Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative." Journal of Chemistry.[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Official Database.[Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PubMed Central.[Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 1-(2-Methoxyethyl)-2-propylpiperazine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Methoxyethyl)-2-propylpiperazine. As a novel compound,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Methoxyethyl)-2-propylpiperazine. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are based on established best practices for handling substituted piperazine derivatives, which often exhibit similar hazard profiles. The core principle is to treat the compound as hazardous, exercising caution to mitigate potential risks.

Hazard Assessment and Engineering Controls

Based on data from similar piperazine compounds, 1-(2-Methoxyethyl)-2-propylpiperazine should be presumed to be a hazardous substance. The primary hazards associated with analogous compounds include skin corrosion/irritation, serious eye damage/irritation, and respiratory irritation[1][2]. Specifically, GHS information for the closely related 1-(2-Methoxyethyl)piperazine indicates it causes severe skin burns and eye damage[2].

Engineering Controls are the first and most effective line of defense:

  • Ventilation: All work with 1-(2-Methoxyethyl)-2-propylpiperazine should be conducted in a well-ventilated area[1][3][4]. A certified chemical fume hood is essential to minimize the inhalation of any potential vapors or aerosols[5].

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[1][5]. In case of accidental exposure, immediate flushing is critical.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling 1-(2-Methoxyethyl)-2-propylpiperazine.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3]Protects against splashes which can cause serious eye damage.[1][3]
Hand Protection Nitrile or other chemically resistant gloves.[1][3]Prevents skin irritation and absorption. Gloves should be inspected before each use.[1][3]
Body Protection A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.[1][3]Protects against skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated or if ventilation is inadequate.[3][4]Prevents respiratory irritation from inhalation of dust or vapors.[3]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 1-(2-Methoxyethyl)-2-propylpiperazine.

PPE_Workflow start Start: Handling 1-(2-Methoxyethyl)-2-propylpiperazine assess_hazards Assess Hazards: - Skin/Eye Irritant - Potential Respiratory Irritant start->assess_hazards engineering_controls Use Engineering Controls: - Chemical Fume Hood - Eyewash/Safety Shower Nearby assess_hazards->engineering_controls ppe_decision Select Appropriate PPE engineering_controls->ppe_decision eye_protection Eye Protection: Chemical Safety Goggles or Face Shield ppe_decision->eye_protection Mandatory hand_protection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) ppe_decision->hand_protection Mandatory body_protection Body Protection: Laboratory Coat ppe_decision->body_protection Mandatory respiratory_protection Respiratory Protection: (If dust or aerosols are generated) ppe_decision->respiratory_protection Conditional end Proceed with Handling eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE Selection Workflow for Handling 1-(2-Methoxyethyl)-2-propylpiperazine.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Consult Institutional Policies: Before beginning work, review your institution's Chemical Hygiene Plan and specific procedures for handling hazardous materials.

  • Gather Materials: Ensure all necessary PPE, spill containment materials (such as vermiculite or sand), and waste disposal containers are readily available.

  • Area Demarcation: Designate a specific area within the chemical fume hood for handling the compound to contain any potential spills.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table and workflow above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the compound within the chemical fume hood.

    • Use a disposable weighing boat or paper to avoid contamination of balances.

    • If the compound is a solid, handle it carefully to minimize dust generation[1][4].

    • For solutions, use a pipette with a mechanical aid; never use mouth suction[6].

  • Post-Handling:

    • After handling, wipe down the work surface with an appropriate solvent.

    • Dispose of all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste container[3][5].

    • Wash hands thoroughly with soap and water after removing gloves[1][4].

Spill Management and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is critical.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain and Clean:

    • For small spills, and only if trained to do so, don the appropriate PPE and contain the spill with an inert absorbent material like vermiculite or sand[1][3].

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[5].

    • Do not generate dust[5].

    • Clean the spill area thoroughly.

    • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

Exposure Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][8]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7].

Disposal Plan

Proper disposal of 1-(2-Methoxyethyl)-2-propylpiperazine and any contaminated materials is a regulatory requirement to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Dedicated Waste Stream: All waste containing 1-(2-Methoxyethyl)-2-propylpiperazine, including excess compound, contaminated labware, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[5].

  • No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office[5].

  • Container Labeling: The waste container must be labeled with the full chemical name and any known hazard information.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal[1][5].

Final Disposal:

  • The primary and recommended method for the disposal of this chemical waste is through a licensed and approved waste disposal company[5].

  • Contact your institution's EHS office to arrange for pickup and disposal, providing them with a complete and accurate description of the waste[3].

Disposal Workflow

This diagram outlines the required steps for the safe and compliant disposal of 1-(2-Methoxyethyl)-2-propylpiperazine waste.

Disposal_Workflow start Start: Generation of 1-(2-Methoxyethyl)-2-propylpiperazine Waste collect_waste Collect all contaminated materials (solid, liquid, labware) start->collect_waste segregate_waste Place in a dedicated, sealed, and clearly labeled hazardous waste container collect_waste->segregate_waste storage Store container in a cool, dry, well-ventilated, and secure area segregate_waste->storage contact_ehs Contact Institutional EHS Office for waste pickup storage->contact_ehs provide_info Provide accurate waste information to EHS contact_ehs->provide_info disposal Licensed waste disposal company handles final disposal provide_info->disposal end End: Compliant Disposal disposal->end

Caption: Disposal Workflow for 1-(2-Methoxyethyl)-2-propylpiperazine Waste.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. AK Scientific, Inc.
  • Piperazine Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals. Benchchem.
  • 1-(2-Methoxyethyl)piperazine. PubChem, National Center for Biotechnology Information.
  • Piperazine Safety Data Sheets. ECHEMI.
  • Piperazine Safety Data Sheet. Apollo Scientific.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 1-(2-Methoxyphenyl)piperazine SAFETY DATA SHEET. Fisher Scientific.
  • Piperazine Safety Data Sheet. Cayman Chemical.
  • 1-Methoxy-2-methyl-2-propanol SAFETY DATA SHEET. Fisher Scientific.
  • DIHYDROCHLORIDE HAZARD SUMMARY. NJ.gov.
  • 1-(2-Methoxyethyl)piperazine — Chemical Substance Information. NextSDS.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet. Cayman Chemical.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Ten Tips for Handling Hazardous Chemicals in a Lab.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.